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Introduction

Branebrutinib (BMS-986195) is a potent, highly selective, orally administered small-molecule
inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a covalent, irreversible inhibitor, it forms a
specific bond with a cysteine residue in the active site of BTK, leading to its rapid and
sustained inactivation.[1] BTK is a critical non-receptor tyrosine kinase in the signaling
pathways of B-cell receptors (BCR) and Fc receptors, which are pivotal in the development and
function of B-lymphocytes and myeloid cell activation.[1][3] Its role in signaling pathways
implicated in the pathophysiology of autoimmune diseases like rheumatoid arthritis (RA) and
systemic lupus erythematosus (SLE) makes it a compelling therapeutic target.[3][4][5] This
document provides a comprehensive overview of the preclinical data that supported the clinical
development of Branebrutinib for autoimmune diseases.

Mechanism of Action and In Vitro Potency

Branebrutinib functions by covalently modifying a cysteine residue within the BTK active site,
resulting in irreversible inhibition.[1][2] This mechanism leads to a rapid rate of inactivation. The
potency of Branebrutinib has been quantified through various in vitro assays.

Table 1: In Vitro Potency of Branebrutinib
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Target/Assay IC50 Value Reference
BTK (enzymatic assay) 0.1 nM [4][6]
BCR-stimulated CD69

Expression (Human Whole 11 nM [3][6]

Blood)

| BTK Inactivation (Human Whole Blood) | 5 nM |[3] |

BTK Signaling Pathway and Inhibition by

Branebrutinib

BTK is a key mediator downstream of both B-cell receptors and Fc receptors on various
immune cells.[3] Upon receptor activation, BTK is recruited and activated, initiating a cascade
of downstream signaling that leads to cell proliferation, differentiation, and production of

autoantibodies and inflammatory cytokines. Branebrutinib's covalent inhibition blocks these

critical functions.
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Caption: BTK signaling pathway and mechanism of Branebrutinib inhibition.

Selectivity Profile

A key attribute of Branebrutinib is its high selectivity, which minimizes the potential for off-
target side effects. It was profiled against a large panel of kinases, demonstrating a highly
specific inhibition profile.

Table 2: Kinase Selectivity of Branebrutinib

Kinase Selectivity vs. BTK  IC50 Value Reference
BTK - 0.1nM [4][6]

TEC 9-fold 0.9nM [6]

BMX 15-fold 1.5nM [6]

TXK 50-fold 5.0 nM [6]

Other Kinases (panel

>5,000-fold Not specified 1112][3][6
of 240) p [L](2](3][6]

| EGFR Family Kinases | Lacks activity | Not specified |[1] |

This high selectivity, particularly the lack of activity against EGFR, distinguishes Branebrutinib
from first-generation BTK inhibitors and suggests a more favorable safety profile.[1]

Preclinical Pharmacokinetics

Pharmacokinetic properties of Branebrutinib were evaluated across multiple species,
demonstrating good oral bioavailability and distribution characteristics suitable for a once-daily

oral dosing regimen.

Table 3: Multi-Species Pharmacokinetic Parameters of Branebrutinib
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Cynomolgu
Parameter Mouse Rat Dog Reference
s Monkey
Absolute
Oral
_ _ 100% 74% 46% 81% [6]
Bioavailabilit
y
Plasma T1/2
0.46 h 11h 4.3h 25h [6]
(V)
Tmax (Oral) 0.58 h 1.0h 0.83 h 0.75h [6]

| Brain Penetration (% of plasma) | <5% | <5% | Not specified | <5% |[1][6] |

The low brain penetration is a notable feature, potentially reducing the risk of central nervous

system side effects.[1][6]

In Vivo Efficacy in Autoimmune Disease Models

Branebrutinib has demonstrated robust efficacy in well-established murine models of

rheumatoid arthritis and lupus, validating its therapeutic potential.

Table 4: In Vivo Efficacy of Branebrutinib in Murine Models
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Model Species Dose Key Findings Reference
- Protection
against
clinically
evident
disease-
Collagen- .
N Prevention of
Induced Arthritis . .
histological
(CIA) & =20.5 mgl/kg L
Mouse . joint damage- [11[2]
Collagen (once daily) L
] Inhibition of
Antibody- .
- bone mineral
Induced Arthritis .
density loss-
Achieved
290% BTK

inactivation in
vivo

| Lupus Nephritis (NZB/W F1) | Mouse | As low as 0.2 mg/kg | - Potent reduction in proteinuria-
Robust inhibition of BTK activity |[1] |

These studies show that low oral doses of Branebrutinib can achieve high levels of BTK target
engagement, leading to significant therapeutic effects in models that mimic human autoimmune
diseases.[1]

Experimental Methodologies

The preclinical evaluation of Branebrutinib involved a series of standardized and robust
experimental protocols.

o Kinase Selectivity Profiling: The inhibitory activity of Branebrutinib was assessed against a
panel of over 240 kinases. These assays typically involve measuring the ability of the
compound to inhibit the phosphorylation of a substrate by each specific kinase, often using
radiometric or fluorescence-based detection methods to determine IC50 values.

e Human Whole Blood B-Cell Activation Assay: To measure cellular potency, fresh human
whole blood was stimulated with an anti-lgD antibody to activate B-cells via the BCR. The
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expression of the activation marker CD69 on the surface of B-cells was then quantified using
flow cytometry. The IC50 was determined by measuring the concentration of Branebrutinib
required to inhibit 50% of the CD69 upregulation.[3]

Murine Collagen-Induced Arthritis (CIA) Model: This is a standard animal model for
rheumatoid arthritis. Disease is induced in susceptible mouse strains by immunization with
type 1l collagen emulsified in Freund's adjuvant. Following disease onset, mice were treated
orally with Branebrutinib or vehicle. Efficacy was assessed by monitoring clinical signs of
arthritis (e.g., paw swelling, clinical score), histological analysis of joint damage, and
measurement of bone mineral density.[1][2]

Murine Lupus Nephritis Model: The NZB/W F1 hybrid mouse spontaneously develops an
autoimmune syndrome with autoantibodies and severe immune complex-mediated
glomerulonephritis that closely resembles human SLE. Mice were treated with
Branebrutinib, and therapeutic efficacy was primarily evaluated by measuring the reduction
of proteinuria, a key clinical marker of kidney damage.[1]
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Caption: Generalized workflow for in vivo autoimmune model studies.

Preclinical to Clinical Translation Strategy

The preclinical data collectively provided a strong rationale for advancing Branebrutinib into
clinical trials for autoimmune diseases. The strategy was built on demonstrating high potency
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and selectivity in vitro, which translated to robust efficacy in relevant in vivo models at doses
that were well-tolerated and associated with favorable pharmacokinetic properties.

In Vitro Characterization In Vivo Validation Clinical Development

High Potency High Selectivity Cellular Activity Translates to Favorable PK Robust Efficacy ) |_Supports | (‘Firstin-Human Studies Phase 2 Trials
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Caption: Logical progression from preclinical findings to clinical development.

Conclusion

The comprehensive preclinical data package for Branebrutinib strongly supports its
development as a therapeutic agent for autoimmune diseases. Its high potency and

exceptional selectivity for BTK, combined with potent activity in cellular assays, translate into
robust in vivo efficacy in established animal models of arthritis and lupus. Favorable
pharmacokinetic properties, including good oral bioavailability and low brain penetration, further
enhance its drug-like profile. These findings provided a solid scientific foundation for the
successful transition of Branebrutinib into clinical evaluation for a range of immune-mediated
disorders.[1][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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